molecular formula C25H44N2O5S B11538671 4-[Methyl(octadecyl)amino]-3-nitrobenzenesulfonic acid

4-[Methyl(octadecyl)amino]-3-nitrobenzenesulfonic acid

Cat. No.: B11538671
M. Wt: 484.7 g/mol
InChI Key: MDZQBLGIGXDXMG-UHFFFAOYSA-N
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Description

4-[Methyl(octadecyl)amino]-3-nitrobenzenesulfonic acid is an organic compound with the molecular formula C25H44N2O5S. This compound is characterized by a long alkyl chain (octadecyl) attached to an amino group, which is further connected to a nitrobenzenesulfonic acid moiety. The presence of both hydrophobic (alkyl chain) and hydrophilic (sulfonic acid) parts makes it an interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as octadecylamine, methylamine, and 3-nitrobenzenesulfonic acid.

    Reaction Steps:

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-[Methyl(octadecyl)amino]-3-nitrobenzenesulfonic acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 4-[Methyl(octadecyl)amino]-3-nitrobenzenesulfonic acid can undergo reduction to form corresponding amines.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like sodium dithionite.

    Substitution: The sulfonic acid group can participate in various substitution reactions, such as sulfonation or desulfonation, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Sulfuric acid, chlorosulfonic acid.

Major Products Formed

    Reduction: Formation of 4-[Methyl(octadecyl)amino]-3-aminobenzenesulfonic acid.

    Substitution: Formation of various sulfonated derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 4-[Methyl(octadecyl)amino]-3-nitrobenzenesulfonic acid is used as a surfactant due to its amphiphilic nature. It can stabilize emulsions and is used in the formulation of various chemical products.

Biology

In biological research, this compound is used to study membrane interactions and protein-lipid interactions due to its ability to integrate into lipid bilayers.

Medicine

In medicine, derivatives of this compound are explored for their potential as drug delivery agents, particularly in targeting hydrophobic drugs to specific tissues.

Industry

In the industrial sector, this compound is used in the formulation of detergents, emulsifiers, and dispersants. Its ability to reduce surface tension makes it valuable in various applications, including coatings and lubricants.

Mechanism of Action

The mechanism of action of 4-[Methyl(octadecyl)amino]-3-nitrobenzenesulfonic acid involves its interaction with lipid membranes. The long alkyl chain allows it to embed into lipid bilayers, while the sulfonic acid group interacts with the aqueous environment. This dual interaction can disrupt membrane integrity, alter membrane fluidity, and affect membrane-bound proteins and receptors.

Comparison with Similar Compounds

Similar Compounds

    4-[Methyl(octadecyl)amino]-3-aminobenzenesulfonic acid: Similar structure but with an amino group instead of a nitro group.

    4-[Methyl(octadecyl)amino]-3-chlorobenzenesulfonic acid: Similar structure but with a chloro group instead of a nitro group.

    4-[Methyl(octadecyl)amino]-3-hydroxybenzenesulfonic acid: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

4-[Methyl(octadecyl)amino]-3-nitrobenzenesulfonic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of a long alkyl chain with a nitrobenzenesulfonic acid moiety makes it particularly effective as a surfactant and in membrane studies.

Properties

Molecular Formula

C25H44N2O5S

Molecular Weight

484.7 g/mol

IUPAC Name

4-[methyl(octadecyl)amino]-3-nitrobenzenesulfonic acid

InChI

InChI=1S/C25H44N2O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26(2)24-20-19-23(33(30,31)32)22-25(24)27(28)29/h19-20,22H,3-18,21H2,1-2H3,(H,30,31,32)

InChI Key

MDZQBLGIGXDXMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

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